

Delanzomib toxicity profile adverse effects

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Compound Focus: Delanzomib

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Adverse Effects Profile of Delanzomib

The table below summarizes the key adverse effects (AEs) associated with **Delanzomib**, drawn from clinical trials and preclinical studies.

Category	Specific Adverse Effects	Context & Notes
Common adverse effects (Clinical Trials)	Nausea, vomiting, anorexia, pyrexia, asthenia (fatigue), stomatitis [1]	Observed in phase I/II trials for Multiple Myeloma [1]
Hematological Toxicity	Neutropenia [1]	Preclinical studies indicated less toxicity to bone marrow cells compared to Bortezomib [1]
Preclinical Observations	Toxicity to bone marrow, kidney, and liver; skin rash (53% in animal models) [1]	No relevant peripheral neuropathy (PN) was described, potentially differentiating it from Bortezomib [1]

Key Experimental Protocols for Toxicity Assessment

For researchers investigating **Delanzomib**'s toxicity profile, the following methodologies from preclinical studies can serve as a guide for designing experiments.

Protocol 1: In Vitro Cell Viability and Combination Synergy

This protocol is used to assess **Delanzomib**'s cytotoxicity and its synergistic effects with other drugs, such as Doxorubicin (Dox) [2].

- **1. Cell Culture:** Utilize a panel of relevant cancer cell lines. For breast cancer studies, this included MCF-7, T-47D, MDA-MB-231, and others, maintained in DMEM or RPMI-1640 with 10% FBS [2].
- **2. Drug Treatment:**
 - **Monotherapy:** Treat cells with a range of **Delanzomib** concentrations (e.g., 0.01 - 10 μ M) for 72 hours [2].
 - **Combination Therapy:** Co-treat cells with **Delanzomib** and a second drug (e.g., Dox) at fixed concentration ratios based on their individual IC50 values [2].
- **3. Viability Assay:** Use a Cell Counting Kit-8 (CCK-8). Add WST-8 reagent to wells, incubate for 1-4 hours, and measure absorbance at 450 nm. Calculate the percentage of viable cells relative to untreated controls [2].
- **4. Data Analysis:**
 - Calculate IC50 values from dose-response curves.
 - Analyze drug synergy using software like **CompuSyn** and the **Chou-Talalay method**, which yields a Combination Index (CI): CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [2].

Protocol 2: In Vivo Efficacy and Toxicity Modeling

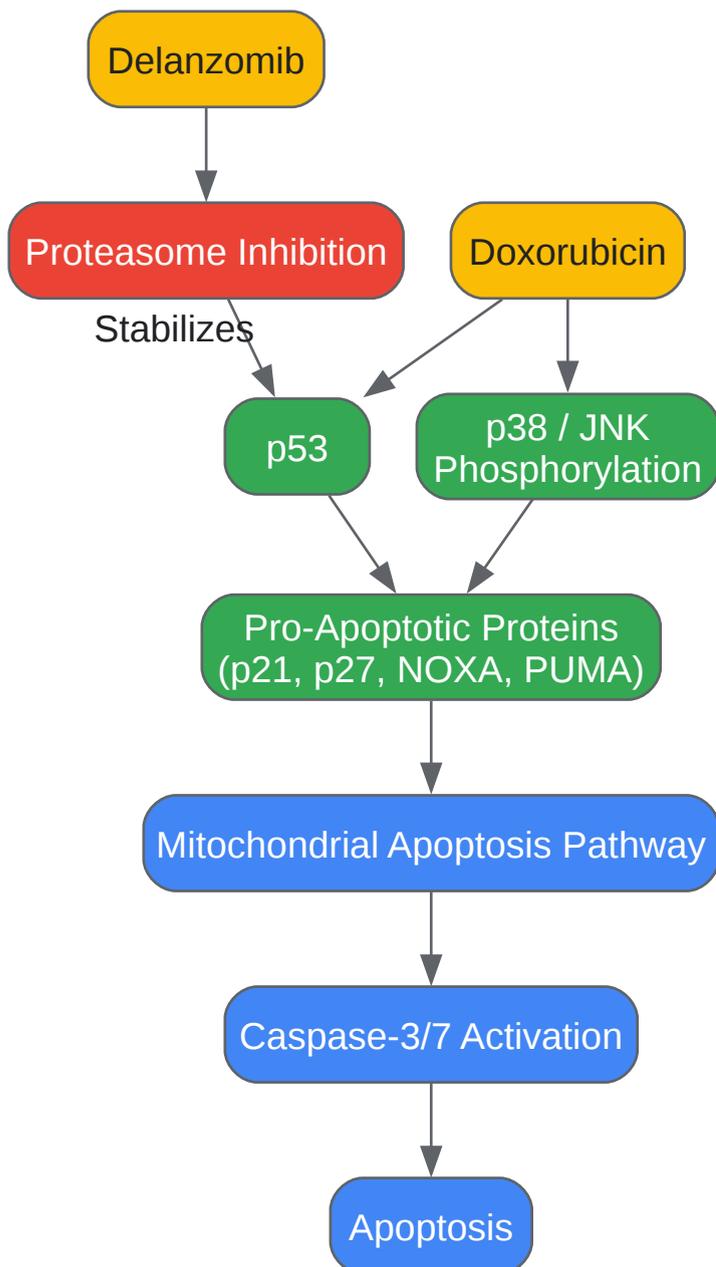
This protocol evaluates **Delanzomib**'s anti-tumor effects and overall toxicity in a live animal model.

- **1. Animal Model Establishment:** Use immunodeficient mouse models (e.g., CB17 SCID mice) implanted with human cancer cell lines (e.g., multiple myeloma xenografts) [1].
- **2. Dosing Regimen:** Administer **Delanzomib** via intravenous injection. A typical regimen from studies is **3 mg/kg, twice weekly for 4-6 weeks** [1]. Combination drugs like dexamethasone or lenalidomide are administered concurrently via their respective routes (e.g., intraperitoneal, oral) [1].
- **3. Endpoint Analysis:**
 - **Efficacy:** Monitor and measure tumor volume over time. At endpoint, harvest tumors for weight and molecular analysis [1].
 - **Toxicity Indicators:** Monitor and record:
 - **Body Weight:** Regular measurement as a general health indicator.
 - **Behavioral Signs:** Activity levels, posture, and feeding behavior.
 - **Organ Toxicity:** Upon sacrifice, collect key organs (liver, kidney, bone marrow) for histopathological examination to assess tissue damage [1].

- **Clinical Pathology:** Collect blood for analysis of hematological parameters (e.g., neutrophil count) and clinical chemistry (e.g., markers for liver and kidney function) [1].

Delanzomib-Induced Apoptotic Signaling Pathway

The diagram below illustrates the key molecular mechanisms by which **Delanzomib**, particularly in combination with other agents, induces cell death.



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The core mechanism involves **Proteasome Inhibition** by **Delanzomib**, leading to the accumulation of pro-apoptotic proteins. In combination with Doxorubicin, this effect is synergistically enhanced through the potent activation of p53 and stress kinases (p38/JNK), culminating in robust caspase-mediated apoptosis [2].

Research Applications & Troubleshooting FAQs

- **Q: What is the current clinical status of Delanzomib?**
 - **A:** Clinical development of **Delanzomib** as a monotherapy for multiple myeloma was terminated after phase I/II trials did not show significant efficacy in halting disease progression [1] [3]. However, it remains a valuable tool in preclinical research for combination therapies.
- **Q: How does Delanzomib's toxicity compare to Bortezomib?**
 - **A:** Preclinical data suggested **Delanzomib** had a more favorable cytotoxicity profile toward normal bone marrow cells and was not associated with significant peripheral neuropathy, a dose-limiting toxicity for Bortezomib [1]. However, this improved profile did not translate to successful clinical outcomes in monotherapy.
- **Q: Are there novel research applications for Delanzomib beyond oncology?**
 - **A:** Yes, recent studies explore its use in autoimmune diseases. Research in rheumatoid arthritis models shows **Delanzomib** can inhibit TNF- α expression and, when combined with the drug adalimumab, prolong its anti-inflammatory effect by modulating the neonatal Fc receptor (FcRn) [4] [5].

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